4-(4-Chlorophenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid
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Overview
Description
4-(4-Chlorophenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the morpholine ring: This can be done through a substitution reaction where the morpholine ring is introduced to the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-(piperidin-4-yl)pyrimidine-5-carboxylic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(4-Chlorophenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
4-(4-Chlorophenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both the morpholine ring and the carboxylic acid group, which can impart specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-11-3-1-10(2-4-11)13-12(14(20)21)9-17-15(18-13)19-5-7-22-8-6-19/h1-4,9H,5-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKVHOCXOSLNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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